![molecular formula C21H25N3O5S B2593225 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-30-4](/img/structure/B2593225.png)
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxole derivatives, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
Antimicrobial Activity
The compound’s structure includes a benzylpiperazine moiety, which has been associated with antimicrobial properties. In a study by Mandala et al., novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized. These compounds demonstrated significant antibacterial and antifungal activity . The docking simulations further revealed interactions with oxidoreductase enzymes, supporting their inhibitory potency.
Antitubercular Potential
While not directly studied for this compound, related benzylpiperazine derivatives have shown promise as anti-tubercular agents. Designing substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could potentially yield compounds with anti-tubercular activity .
Drug Discovery and Medicinal Chemistry
Coumarins and their derivatives, including benzodioxole-based compounds, are essential structural motifs in drug discovery. Researchers have explored their potential therapeutic applications, such as anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory effects. Incorporating a piperazine moiety, as seen in our compound, can enhance bioactivity .
Neuropharmacology
Given the benzylpiperazine scaffold, investigations into its neuropharmacological effects could be valuable. Piperazine derivatives have been explored as antipsychotic agents, and further studies might reveal additional neurological applications .
Chemical Biology and Enzyme Inhibition
Understanding the compound’s interactions with enzymes, especially oxidoreductases, could provide insights into its mechanism of action. Docking studies and structural investigations may shed light on its potential as an enzyme inhibitor .
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(18-6-7-19-20(14-18)29-16-28-19)22-8-13-30(26,27)24-11-9-23(10-12-24)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAIZWAZKYJLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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